Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol
Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol
An In-depth Technical Guide to the Synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (Pigment Red 4)
This technical guide provides a comprehensive overview of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, a monoazo pigment commonly known as Pigment Red 4. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis pathway, experimental protocols, and key characterization data.
Overview
1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (Pigment Red 4) is a vibrant red organic pigment.[1][2][3] Its synthesis is a classic example of an azo coupling reaction, a fundamental process in the manufacturing of a wide range of colorants. The overall synthesis is a two-step process:
-
Diazotization: A primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 2-naphthol (β-naphthol), under alkaline conditions to form the final azo pigment.[4][5][6]
The resulting pigment is a yellow-red solid powder, insoluble in water but slightly soluble in organic solvents like ethanol and acetone.[1]
Synthesis Pathway
The synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The aryldiazonium ion, formed during the diazotization of 2-chloro-4-nitroaniline, acts as the electrophile. This electrophile then attacks the electron-rich 2-naphthol (in its phenoxide form under alkaline conditions) to form the stable azo compound.
Caption: .
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 121-87-9 | Yellow crystalline solid |
| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | White to yellowish solid |
| 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol | C₁₆H₁₀ClN₃O₃ | 327.72 | 2814-77-9 | Yellow-red solid powder |
Physical and Fastness Properties of Pigment Red 4:
| Property | Value |
| Density | 1.45 - 1.65 g/cm³ |
| Oil Absorption | 35-45 ml/100g |
| Light Fastness | 7 |
| Heat Resistance | 160 °C |
| Water Resistance | 5 |
| Oil Resistance | 3 |
| Acid Resistance | 4 |
| Alkali Resistance | 4 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, compiled from established methods for azo dye synthesis.
Step 1: Diazotization of 2-Chloro-4-nitroaniline
This procedure is adapted from a patented method for the diazotization of 2-chloro-4-nitroaniline.[7]
Materials:
-
2-Chloro-4-nitroaniline: 17.3 g (0.1 mol)
-
Concentrated Hydrochloric Acid (HCl): 30 ml
-
Sodium Nitrite (NaNO₂): 7.0 g (0.1 mol)
-
Ice: 100 g
-
Water
Procedure:
-
In a 500 ml beaker, prepare a suspension of 17.3 g of 2-chloro-4-nitroaniline in a mixture of 100 g of crushed ice and 30 ml of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.
-
In a separate beaker, dissolve 7.0 g of sodium nitrite in 25 ml of cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.
-
Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution is the 2-chloro-4-nitrobenzenediazonium chloride solution, which should be used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol
This procedure is a generalized method for azo coupling with 2-naphthol.[4][5][8]
Materials:
-
2-Naphthol: 14.4 g (0.1 mol)
-
Sodium Hydroxide (NaOH): 8.0 g
-
Water
-
The freshly prepared 2-chloro-4-nitrobenzenediazonium chloride solution from Step 1.
Procedure:
-
In a 1 L beaker, dissolve 14.4 g of 2-naphthol in a solution of 8.0 g of sodium hydroxide in 200 ml of water.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Filter the crude azo dye using a Büchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the product in an oven at 60-80 °C to a constant weight.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the synthesis.
Caption: Experimental workflow for the synthesis of Pigment Red 4.
Caption: Logical relationship of key components in the synthesis.
Characterization
-
Melting Point: Expected to be high, typical for pigments.
-
FT-IR Spectroscopy: Expected characteristic peaks would include:
-
Broad O-H stretching band around 3400-3500 cm⁻¹.
-
Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
N=N stretching vibration (azo group) around 1400-1500 cm⁻¹.
-
Asymmetric and symmetric stretching of the NO₂ group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.
-
C-Cl stretching vibration around 1000-1100 cm⁻¹.
-
-
¹H NMR Spectroscopy: The spectrum would be complex due to the multiple aromatic protons. The chemical shifts would be in the aromatic region (approx. 7.0-9.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.
-
UV-Vis Spectroscopy: The extended conjugation of the molecule is expected to result in strong absorption in the visible region, leading to its intense red color.
This technical guide provides a foundational understanding of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol. Researchers are encouraged to consult further specialized literature for in-depth analytical data and optimization of the synthesis protocol.
References
- 1. medkoo.com [medkoo.com]
- 2. CAS 2814-77-9: Pigment Red 4 | CymitQuimica [cymitquimica.com]
- 3. Pigment Red 4 for Industry – Reliable Supplier | Fineland Chem [finelandchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. biotechjournal.in [biotechjournal.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
